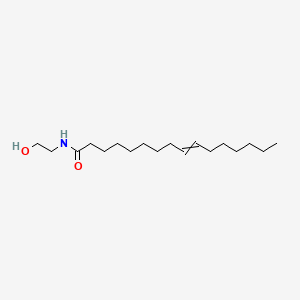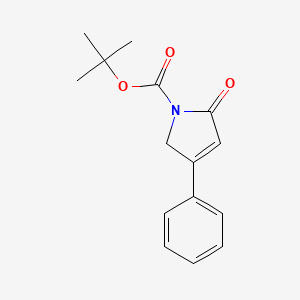
N-(3,5-dioxocyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dioxocyclohexyl)acetamide is an organic compound with a unique structure that includes a cyclohexane ring substituted with two keto groups and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dioxocyclohexyl)acetamide typically involves the reaction of cyclohexane-1,3,5-trione with acetamide under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of heterogeneous catalysts can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dioxocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(3,5-dioxocyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dioxocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dioxocyclohexyl)acetamide: shares similarities with other acetamide derivatives, such as N-phenylacetamide and N-methylacetamide.
N-phenylacetamide: Known for its analgesic properties.
N-methylacetamide: Used as a solvent and intermediate in organic synthesis.
Uniqueness
What sets this compound apart is its unique structure, which includes a cyclohexane ring with two keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(3,5-dioxocyclohexyl)acetamide |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-6-2-7(11)4-8(12)3-6/h6H,2-4H2,1H3,(H,9,10) |
InChI Key |
DVPNJXRFYIKEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


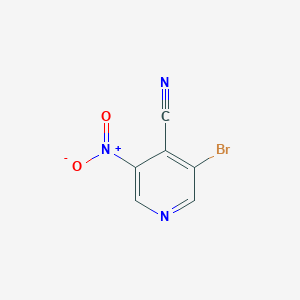
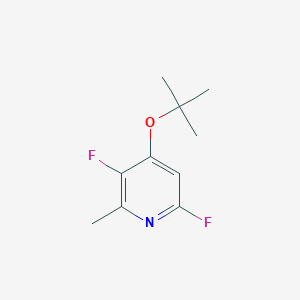
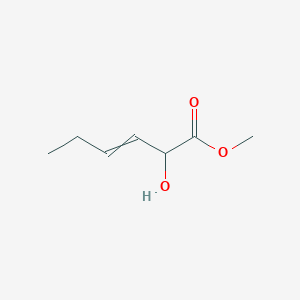
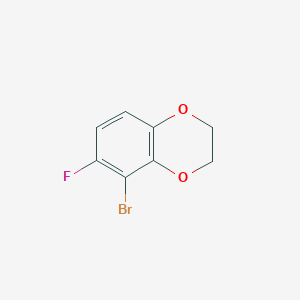
![(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11718747.png)

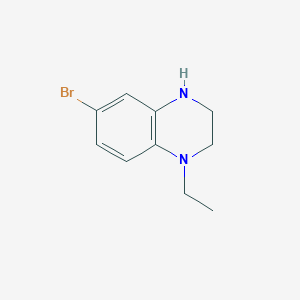
![6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one](/img/structure/B11718756.png)
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11718764.png)
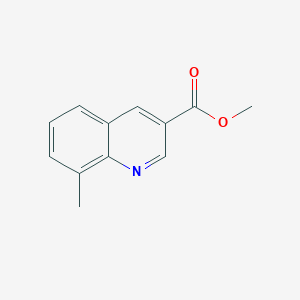
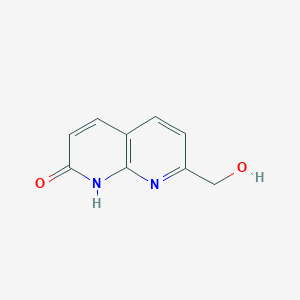
![2-[2-(hydroxymethyl)phenyl]acetic Acid](/img/structure/B11718780.png)
